3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that features both imidazo and pyrazine rings. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various fields such as organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with trifluoroacetic anhydride, followed by cyclization with a suitable carboxylic acid derivative . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid
- Imidazo[1,2-a]pyridines
- Pyrazine derivatives
Uniqueness
3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H4F3N3O2 |
---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
3-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-13-6-2-12-4(7(15)16)3-14(5)6/h1-3H,(H,15,16) |
InChI Key |
SIQFLHGAEVOGOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.